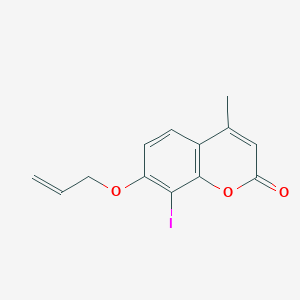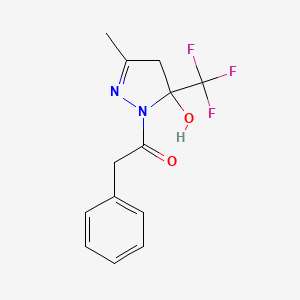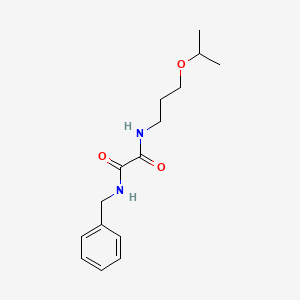
2-(phenylsulfonyl)terephthalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(phenylsulfonyl)terephthalic acid is a chemical compound that is widely used in scientific research applications. This compound is a derivative of terephthalic acid and contains a phenylsulfonyl group attached to one of the benzene rings. The unique chemical structure of 2-(phenylsulfonyl)terephthalic acid makes it a valuable tool for researchers studying various biological and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(phenylsulfonyl)terephthalic acid is based on its ability to bind to specific sites on proteins and enzymes. This binding can alter the conformation of the protein or enzyme, leading to changes in its activity or function. The fluorescent properties of this compound also allow researchers to monitor these changes in real-time.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(phenylsulfonyl)terephthalic acid depend on the specific protein or enzyme being studied. In general, this compound can modulate the activity of enzymes and proteins involved in a variety of cellular processes, including metabolism, signal transduction, and gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(phenylsulfonyl)terephthalic acid in lab experiments is its ability to selectively bind to specific proteins and enzymes. This allows researchers to study the function of these molecules in a controlled environment. However, the use of this compound is limited by its potential toxicity and the need for specialized equipment to detect its fluorescent properties.
Orientations Futures
There are several future directions for research involving 2-(phenylsulfonyl)terephthalic acid. One area of interest is the development of new fluorescent probes based on this compound that can be used to study other biological processes. Another direction is the use of this compound in drug discovery, as it may be able to identify new targets for therapeutic intervention.
In conclusion, 2-(phenylsulfonyl)terephthalic acid is a valuable tool for scientific research, particularly in the study of protein-protein interactions, enzyme kinetics, and DNA-protein interactions. Its unique chemical structure and fluorescent properties make it a versatile compound that can be used in a variety of applications. Further research in this area may lead to the development of new fluorescent probes and the identification of new drug targets.
Méthodes De Synthèse
The synthesis of 2-(phenylsulfonyl)terephthalic acid involves a multi-step process that begins with the reaction of terephthalic acid with sulfuric acid. This reaction produces a sulfonated derivative of terephthalic acid, which is then further reacted with phenyl magnesium bromide to form the final product.
Applications De Recherche Scientifique
2-(phenylsulfonyl)terephthalic acid is used in a variety of scientific research applications, including the study of protein-protein interactions, enzyme kinetics, and DNA-protein interactions. This compound is particularly useful for studying the binding of small molecules to proteins and enzymes, as it can be used as a fluorescent probe to detect these interactions.
Propriétés
IUPAC Name |
2-(benzenesulfonyl)terephthalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O6S/c15-13(16)9-6-7-11(14(17)18)12(8-9)21(19,20)10-4-2-1-3-5-10/h1-8H,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPLMVJBXGIXGOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![rel-(2R,3R)-3-[(2-methoxyethyl)(methyl)amino]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol bis(trifluoroacetate) (salt)](/img/structure/B4933967.png)
![2-chloro-4,5-difluoro-N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B4933971.png)
![5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-2-(1-pyrrolidinyl)pyridine](/img/structure/B4933980.png)

![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-N'-phenylurea](/img/structure/B4933997.png)
![N-[3-(1H-indol-1-yl)propyl]-2-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B4934005.png)
![3-benzyl-5-{3-[(2-chloro-6-fluorobenzyl)oxy]-4-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4934006.png)


![N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)-2-furamide](/img/structure/B4934034.png)
![1-[2-(methylthio)benzoyl]-4-piperidinecarboxamide](/img/structure/B4934044.png)
![1-methyl-6-oxo-N-[(3-propyl-5-isoxazolyl)methyl]-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B4934051.png)

![N-(3-{3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}-3-oxopropyl)acetamide](/img/structure/B4934074.png)